
Inhibitor 38
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Overview
Description
Inhibitor 38 is a kinase inhibitor referenced in the PKIDB database, which catalogs compounds in clinical development phases (phase 0 to phase 4) . These inhibitors include notable compounds such as fasudil (a ROCK inhibitor approved in China and Japan), adavosertib (a WEE1 inhibitor), and pralsetinib (a RET inhibitor) . This compound likely shares characteristics common to kinase inhibitors, such as competitive ATP-binding site targeting or allosteric modulation, and may be in clinical trials for oncology or inflammatory diseases.
Preparation Methods
DH376 is synthesized through specific routes, although detailed synthetic procedures are not widely available in the literature. It is primarily used as a research tool rather than for industrial production.
Chemical Reactions Analysis
Mechanism of Action
78c is a reversible, uncompetitive inhibitor of CD38, targeting its NADase activity. Key findings include:
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Ki values : Low nanomolar range for human and murine CD38 (9.7 ± 1.5 nM for hydrolase activity) .
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Uncompetitive inhibition : Reduces apparent Vmax and Km for NAD+ hydrolysis .
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Product effects :
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Selectivity : Does not inhibit CD157 (a CD38 homolog) or the Aplysia californica cyclase .
Reaction Kinetics
Parameter | Human CD38 Hydrolase | Murine CD38 Hydrolase |
---|---|---|
Ki (nM) | 9.7 ± 1.5 | Similar to human |
Vmax | Reduced (uncompetitive) | Reduced |
Km | Reduced | Reduced |
Enzymatic Activity
78c inhibits CD38’s hydrolase activity more potently than cyclase activity (10-fold difference in Ki) .
Selectivity and Potency
G1T38 is a highly selective inhibitor of CDK4/cyclin D1 and CDK6/cyclin D3, with minimal activity against other CDKs:
Target | IC₅₀ (μM) |
---|---|
CDK4/Cyclin D1 | 0.001 |
CDK6/Cyclin D3 | 0.002 |
CDK9/Cyclin T | 0.028 |
CDK5/p35 | 0.832 |
CDK1/Cyclin B1 | 2.4 |
CDK7/Cyclin H/Mat1 | 2.4 |
CDK2/Cyclin E | 3.6 |
Mechanism
G1T38 binds to CDK4/6 complexes, suppressing their kinase activity without directly interacting with ATP-binding sites . This selectivity arises from structural recognition of CDK4/6-specific motifs.
Nicotinamide Riboside (NR)
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Mechanism : Covalently inhibits CD38 via a ribosyl–ester bond with Glu226 at the active site .
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Activity :
Soluble Uric Acid (sUA)
Scientific Research Applications
Cancer Therapy
Inhibitor 38 has shown promise in cancer treatment, particularly through its effects on chimeric antigen receptor T (CAR-T) cells. Studies indicate that the inhibition of CD38 can reverse CAR-T cell exhaustion, enhancing their cytotoxic efficacy against tumors. In a recent study, it was demonstrated that inhibiting CD38 activity improved CAR-T cell persistence and antitumor responses by modulating the CD38-NAD+-SIRT1 axis and suppressing glycolysis .
Table 1: Summary of this compound in Cancer Applications
Application | Mechanism | Outcome |
---|---|---|
CAR-T Therapy | Inhibition of CD38 enhances T cell function | Improved tumor control and persistence |
Glioblastoma | Penetration of blood-tumor-brain barrier | Significant tumor growth inhibition |
Neurodegenerative Diseases
This compound is being explored for its potential benefits in neurodegenerative conditions such as Alzheimer's disease. Research indicates that selective p38α kinase inhibition may improve memory function and potentially influence β-amyloid production, which is critical in Alzheimer's pathology . this compound's ability to modulate NAD+ levels could also play a role in protecting neurons from degeneration.
Table 2: Applications in Neurodegenerative Diseases
Disease | Mechanism | Clinical Findings |
---|---|---|
Alzheimer's Disease | Modulation of NAD+ levels | Improved episodic memory |
Age-related Decline | Activation of pro-longevity factors | Enhanced health span |
Autoimmune Disorders
The application of this compound extends to autoimmune diseases such as systemic lupus erythematosus (SLE). Mezagitamab, an anti-CD38 antibody, has shown a favorable safety profile while depleting CD38+ cells in patients with moderate to severe SLE . This suggests that targeting CD38 with inhibitors like this compound may offer therapeutic benefits by modulating immune responses.
Table 3: Autoimmune Applications
Disorder | Mechanism | Clinical Impact |
---|---|---|
Systemic Lupus Erythematosus | Depletion of CD38+ immune cells | Reduction in disease activity |
CAR-T Cell Exhaustion Study
A significant study identified CD38 as a hallmark of exhausted CAR-T cells. By inhibiting CD38, researchers observed enhanced cytotoxicity and improved antitumor responses in preclinical models . This finding underscores the potential for this compound to enhance existing cancer therapies.
Alzheimer's Disease Pilot Study
In an exploratory clinical trial involving early-stage Alzheimer's patients, selective p38α inhibition was associated with statistically significant improvements in memory recall scores . These results support further investigation into the long-term effects of this compound on cognitive function.
Mechanism of Action
DH376’s mechanism involves inhibiting diacylglycerol lipases, which regulate lipid homeostasis. By blocking these enzymes, DH376 modulates lipid levels, particularly 2-arachidonoylglycerol (2-AG) biosynthesis .
Comparison with Similar Compounds
Scaffold Diversity and Chemical Space
Kinase inhibitors are often categorized by their scaffold diversity. Inhibitor 38 and its analogs in PKIDB are derived from Bemis-Murcko scaffolds, which emphasize core structural frameworks. For example:
- Gefitinib (EGFR inhibitor) uses a quinazoline scaffold .
- Midostaurin (multi-kinase inhibitor) employs an indole-carbazole scaffold .
Scaffold diversity analysis in PKIDB highlights that this compound’s structural analogs (e.g., fasudil , ripasudil ) share cyclic skeletons with substituent variations, enabling tailored selectivity .
Table 1: Scaffold Comparison of Selected Kinase Inhibitors
Compound | Scaffold Type | Key Substituents | Target Kinase |
---|---|---|---|
This compound* | Undisclosed | Likely ATP-competitive motifs | Undisclosed |
Fasudil | Isoquinoline | Hydroxy group, sulfonamide | ROCK1/2 |
Adavosertib | Pyrazolo[1,5-a]pyrimidine | Fluorine, methyl groups | WEE1 |
Pralsetinib | Pyridopyrimidinone | Difluoroethoxy, acrylamide | RET |
*Assumed based on PKIDB entries .
Potency and Selectivity
This compound’s potency can be inferred from analogs in PKIDB. For instance:
- Fasudil has an IC₅₀ of ~0.3 µM for ROCK1 .
- Ripretinib (KIT inhibitor) shows IC₅₀ < 1 nM for mutant KIT .
In contrast, HKMTI-1-005 (a dual EZH2/EHMT2 inhibitor from ) exhibits IC₅₀ values of 50–100 nM in cell viability assays, demonstrating superior growth inhibition compared to single-target inhibitors like GSK343 (EZH2-specific) . This compound’s selectivity profile may align with such dual-targeting strategies, though exact data are unavailable.
Clinical and Preclinical Performance
- FDA Approvals : Among the 38 inhibitors in PKIDB, nine were FDA-approved in 2017 (e.g., midostaurin ), eight in 2018 (e.g., lorlatinib ), and seven in 2019 (e.g., zanubrutinib ) .
- Toxicity : this compound’s safety profile may resemble fasudil , which causes hypotension due to ROCK inhibition, or adavosertib , linked to hematologic toxicity .
- Efficacy : In heart failure studies, inhibitors like sacubitril/valsartan (ARNI) reduced NT-proBNP levels by 30% compared to ACE inhibitors, suggesting biomarker-driven efficacy .
Table 2: Clinical Benchmarking of this compound Analogs
Compound | Phase | Indication | Key Efficacy Metric | Toxicity Profile |
---|---|---|---|---|
Fasudil | Approved (Japan) | Cerebral vasospasm | Improved cerebral blood flow | Hypotension, headache |
Pralsetinib | Approved (2020) | RET+ NSCLC | ORR: 65% in LIBRETTO-001 trial | Hypertension, fatigue |
Adavosertib | Phase II | Ovarian cancer | PFS: 8.2 months vs. 4.3 (control) | Neutropenia, anemia |
Mechanistic and Computational Insights
- Ligand-Based Screening : this compound’s design may follow the "similar property principle," using molecular fingerprints (e.g., Morgan fingerprints) to optimize similarity to lead compounds like gefitinib .
- Docking Studies : Analogs such as NSC compounds (Top2a inhibitors) were identified via structure-based virtual screening, achieving selectivity over Top2b through residue targeting (e.g., Met762, Ser800) .
- MD/MM-GBSA Analysis : For urease inhibitors, combining molecular dynamics and free-energy calculations improved affinity predictions by 38–46 kcal/mol, a method applicable to this compound’s optimization .
Biological Activity
Inhibitor 38, also known as a CD38 inhibitor, has garnered attention for its significant biological activity, particularly in the context of immunomodulation and therapeutic applications. This article explores the mechanisms of action, therapeutic implications, and research findings related to this compound, supported by data tables and case studies.
CD38 is a transmembrane glycoprotein with ectoenzymatic activity that plays a crucial role in regulating intracellular calcium levels and NAD+ metabolism. This compound functions primarily by inhibiting the NADase activity of CD38, thereby increasing the availability of NAD+ in various tissues. This inhibition is characterized as reversible and uncompetitive , meaning that it decreases both the maximum reaction rate (Vmax) and the affinity for NAD+ (Km) .
Key Findings on this compound's Activity
- Potency : this compound exhibits a low nanomolar range of inhibition for both human and murine CD38 .
- Impact on NAD+ Levels : Studies have shown that treatment with this compound leads to a significant increase in NAD+ levels in tissues, which is particularly beneficial in age-related conditions .
- Calcium Signaling : The inhibition of CD38 also affects calcium signaling pathways, as CD38 is involved in generating cyclic ADP-ribose (cADPR), a molecule critical for calcium release from the endoplasmic reticulum .
Therapeutic Applications
This compound has been investigated for its potential therapeutic benefits in various diseases, particularly those involving immune dysregulation and metabolic disorders.
Case Studies and Clinical Trials
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Multiple Myeloma (MM) :
- Anti-CD38 therapies, including those utilizing this compound, have shown efficacy in treating relapsed/refractory MM. Clinical trials indicate that these therapies are well tolerated and can be used alone or in combination with other agents like pomalidomide .
- A study reported that patients receiving anti-CD38 therapy experienced improved progression-free survival (PFS) compared to those on placebo .
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Age-Related Conditions :
- Research has demonstrated that this compound can ameliorate age-related decline in NAD+ levels, suggesting its potential application in aging-related metabolic dysfunctions .
- Animal models treated with this compound exhibited enhanced metabolic profiles, indicating a protective effect against age-associated diseases .
Data Tables
The following table summarizes key research findings on the biological activity of this compound:
Q & A
Basic Research Questions
Q. How is the inhibitory activity of Inhibitor 38 against NSD2-PWWP1 experimentally characterized?
Methodological Answer: Use enzymatic assays to measure IC50 values, employing recombinant NSD2-PWWP1 protein and a fluorescence-based binding assay. Include controls (e.g., DMSO-only wells) and triplicate measurements to ensure reproducibility. Structural validation via X-ray crystallography or NMR can confirm binding interactions . For new compounds, provide purity data (≥95% by HPLC) and characterization (1H/13C NMR, HRMS) as per journal guidelines .
Q. What experimental controls are critical when assessing this compound’s enzyme inhibition in vitro?
Methodological Answer: Include (1) negative controls (e.g., solvent-only samples), (2) positive controls (known inhibitors like BI-9321 or MR837), and (3) background signal correction. Statistical significance (e.g., p < 0.05) should be calculated using two-way ANOVA with post-hoc tests, as described in pharmacological assay standards .
Q. How should researchers establish the purity and identity of newly synthesized this compound analogs?
Methodological Answer: Combine chromatographic (HPLC, ≥95% purity) and spectroscopic methods (1H/13C NMR, HRMS). For novel compounds, provide full spectral data in supplementary materials, referencing synthetic procedures (e.g., reductive amination steps as in ) .
Advanced Research Questions
Q. How can conflicting data between this compound’s in vitro potency (IC50 = 0.11 μM) and modest cellular proliferation inhibition (micromolar range) be resolved?
Methodological Answer: Conduct orthogonal assays to evaluate membrane permeability (e.g., PAMPA) or intracellular target engagement (e.g., cellular thermal shift assay, CETSA). Use CRISPR-mediated NSD2 knockout models as a negative control to confirm on-target effects . Address discrepancies through iterative hypothesis testing, as outlined in qualitative research frameworks .
Q. What strategies optimize this compound’s selectivity across PWWP domains?
Methodological Answer: Perform structure-activity relationship (SAR) studies focusing on the compound’s benzimidazole core. Use molecular docking to compare binding poses with off-target PWWP domains (e.g., NSD3-PWWP1). Validate selectivity via fluorescence polarization assays against a panel of PWWP proteins .
Q. How should researchers design experiments to validate this compound’s mechanism of action in disease-relevant models?
Methodological Answer: Employ patient-derived xenograft (PDX) models or primary cells expressing NSD2 mutations. Pair pharmacological inhibition with RNA-seq to monitor histone methylation changes (e.g., H3K36me2). Reference similar studies using BI-9321 for benchmarking .
Q. What statistical approaches are appropriate for dose-response studies of this compound in heterogeneous cell populations?
Methodological Answer: Use nonlinear regression (four-parameter logistic model) to calculate EC50 values. Account for heterogeneity by applying mixed-effects modeling or bootstrap resampling. Report confidence intervals and effect sizes per NIH rigor guidelines .
Q. How can researchers address reproducibility challenges in synthesizing this compound derivatives?
Methodological Answer: Document reaction conditions exhaustively (e.g., NaBH3CN concentration, temperature, solvent ratios) in supplementary materials. Use QC checkpoints (TLC, LC-MS) during multi-step syntheses. Share characterization data via public repositories to align with FAIR principles .
Q. Data Analysis and Reporting Standards
Q. What criteria should be used to evaluate the biological significance of this compound’s single-digit micromolar cellular activity?
Methodological Answer: Compare potency to clinical-stage NSD inhibitors (e.g., tazemetostat). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize results. Highlight dose-dependent effects and synergy with existing therapies in the discussion section .
Q. How should contradictory findings about this compound’s off-target effects be reported?
Methodological Answer: Disclose all data transparently in supplementary tables. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure conflicting results. Discuss limitations (e.g., assay variability) and propose follow-up experiments (e.g., kinome-wide profiling) .
Q. Ethical and Reporting Compliance
Q. What documentation is required for studies involving this compound in preclinical models?
Methodological Answer: Include IACUC protocol numbers, NSG mouse strain details, and compliance with ARRIVE guidelines. For in vivo efficacy studies, provide survival curves with log-rank test results and humane endpoint criteria .
Q. How should researchers disclose synthetic byproducts or impurities in this compound batches?
Methodological Answer: Report all detectable impurities (>0.1%) in supplementary chromatograms. Cross-reference synthetic methods with the Journal of Medicinal Chemistry’s purity standards. For GLP studies, include batch-specific QC certificates .
Properties
Molecular Formula |
C31H28F2N4O3 |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
[(2R,5R)-2-benzyl-5-prop-2-ynoxypiperidin-1-yl]-[4-[bis(4-fluorophenyl)-hydroxymethyl]triazol-2-yl]methanone |
InChI |
InChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1 |
InChI Key |
GVLOFRPVRYAFKI-VSGBNLITSA-N |
Isomeric SMILES |
C#CCO[C@@H]1CC[C@@H](N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
Canonical SMILES |
C#CCOC1CCC(N(C1)C(=O)N2N=CC(=N2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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